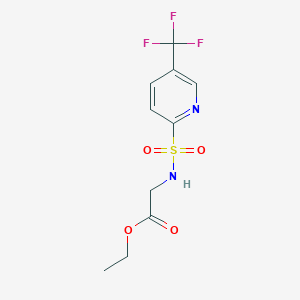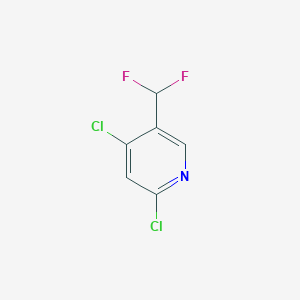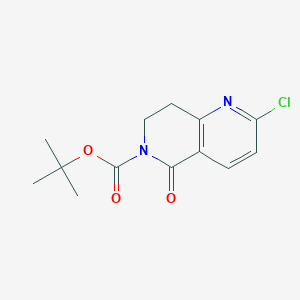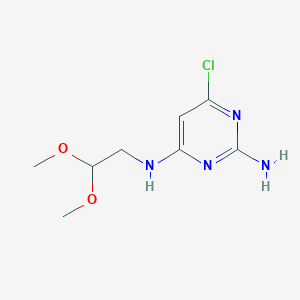
6-氯-N4-(2,2-二甲氧基乙基)嘧啶-2,4-二胺
描述
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C8H13ClN4O2 and its molecular weight is 232.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
嘧啶衍生物及其生物活性
嘧啶,包括感兴趣的特定化合物,由于其显着的生物和药理活性而备受关注。嘧啶衍生物表现出广泛的药理作用,如抗氧化、抗菌、抗病毒、抗真菌、抗结核和抗炎特性。最近的研究强调了它们在各种生物活性中的潜力,包括抗菌、抗癌、抗炎、抗结核和抗抑郁作用。嘧啶的构效关系 (SAR) 对于理解和提高其药理功效至关重要。详细的 SAR 分析为合成具有增强活性且毒性最小的新型嘧啶类似物提供了见解 (Rashid 等人,2021), (Chiriapkin,2022), (Natarajan 等人,2022)。
光电材料中的嘧啶衍生物
嘧啶衍生物也因其在光电领域的潜力而受到认可。将嘧啶和相关片段并入 π 扩展共轭体系对于创建新型光电材料很有价值。这些衍生物正被研究用于电子器件、发光元件、光电转换元件和图像传感器中的应用。对功能化嘧啶,尤其是它们的电致发光特性的探索,为有机发光二极管 (OLED) 的新发展铺平了道路,包括白色 OLED 和高效红色磷光 OLED (Lipunova 等人,2018)。
嘧啶衍生物在农业和环境应用中的应用
嘧啶衍生物也在农业和环境应用中得到探索。它们已显示出作为叶面喷雾杀菌剂的功效,可预防由交链孢菌属等病原体引起的植物斑点病等疾病。此外,它们已被研究与有机磷和拟除虫菊酯杀虫剂等环境污染物相互作用,突出了了解与这些化学物质相关的接触程度和潜在健康风险的重要性 (Hassan 等人,2012), (Babina 等人,2012)。
作用机制
Target of Action
The primary targets of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine are the cyclin-dependent kinases CDK6 and CDK9 . These kinases play crucial roles in cell cycle progression and transcriptional regulation, making them promising therapeutic targets for various diseases, including cancer .
Mode of Action
This compound binds directly to CDK6/9, resulting in the suppression of their downstream signaling pathways . This interaction inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Biochemical Pathways
The binding of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine to CDK6/9 disrupts the normal cell cycle progression and transcriptional regulation . This disruption affects various downstream pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s ability to disrupt the normal functioning of CDK6/9 .
生化分析
Biochemical Properties
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK6 and CDK9, which are crucial for cell cycle regulation and transcription . The interaction between 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine and these kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways and cellular processes .
Cellular Effects
The effects of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine on various types of cells and cellular processes are profound. This compound has been observed to inhibit cell proliferation by blocking cell cycle progression and inducing apoptosis . Additionally, 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDKs and other related proteins . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine involves its binding interactions with biomolecules, particularly CDKs . By binding to the active sites of CDK6 and CDK9, this compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways . This inhibition results in the arrest of the cell cycle and induction of apoptosis, thereby exerting its effects on cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine remains stable under specific conditions, allowing for sustained inhibition of CDK activity and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the potential of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine as a candidate for cancer treatment.
Metabolic Pathways
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s effects on metabolic flux and metabolite levels are significant, as it influences the activity of CDKs and other related proteins . These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions and cellular processes .
属性
IUPAC Name |
6-chloro-4-N-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O2/c1-14-7(15-2)4-11-6-3-5(9)12-8(10)13-6/h3,7H,4H2,1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBLVWDPYRLPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=NC(=N1)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)
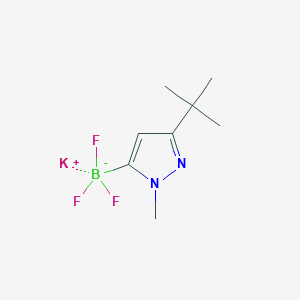
![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
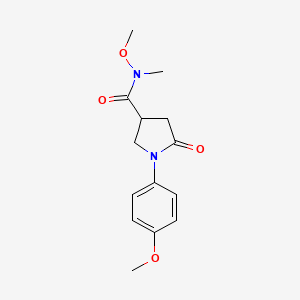
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)


